molecular formula C18H21FN2O4S2 B2945168 N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-1-(4-fluorophenyl)methanesulfonamide CAS No. 946327-68-0

N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-1-(4-fluorophenyl)methanesulfonamide

Cat. No. B2945168
CAS RN: 946327-68-0
M. Wt: 412.49
InChI Key: XVULMMFYTVYZMM-UHFFFAOYSA-N
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Description

N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-1-(4-fluorophenyl)methanesulfonamide is a useful research compound. Its molecular formula is C18H21FN2O4S2 and its molecular weight is 412.49. The purity is usually 95%.
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Scientific Research Applications

Inhibition and Reaction Mechanisms

  • Enzyme Inhibition and Reaction Acceleration : Compounds similar to "N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-1-(4-fluorophenyl)methanesulfonamide" have been studied for their effects on enzyme reactions. For instance, methanesulfonyl fluoride, a compound with a similar sulfonyl functional group, is known to inhibit acetylcholinesterase by forming a methanesulfonyl enzyme derivative, affecting the enzyme's normal catalytic activity. This reaction mechanism is crucial for understanding enzyme inhibition and designing inhibitors for therapeutic purposes (Kitz & Wilson, 1963).

Pharmacological Applications

  • Antibacterial Agents : Related chemical structures, such as 1,4-dihydro-1-ethyl-6-fluoro-7-(4-methyl-1-piperazinyl)-4-oxoquinoline-3-carboxylic acid, demonstrate broad antibacterial activity, suggesting potential use in treating systemic infections (Goueffon et al., 1981).

Chemical Synthesis and Modification

  • Molecular Modification and Structure-Activity Relationship (SAR) : Studies on 3-fluoromethyl-7-(N-substituted aminosulfonyl)-1,2,3,4-tetrahydroisoquinolines and their isosteric sulfonamides offer insights into the binding to active sites of enzymes like phenylethanolamine N-methyltransferase (PNMT), highlighting the importance of molecular modifications on bioactivity and the potential for designing selective enzyme inhibitors (Grunewald et al., 2006).

Synthetic Chemistry and Catalysis

  • Catalytic Asymmetric Addition : The catalytic asymmetric addition to cyclic N-acyl-iminium compounds, utilizing sulfone-bearing compounds, underscores the role of such chemical structures in facilitating stereoselective synthesis of complex molecules. This methodology is pivotal for the development of new synthetic routes in organic chemistry, potentially involving sulfone-containing tetrahydroquinoline derivatives (Bhosale et al., 2022).

Advanced Materials and Chemical Properties

  • Supramolecular Assembly and Structural Studies : Research on nimesulidetriazole derivatives, including sulfonamide components, highlights the significance of substitution effects on supramolecular assembly, providing insights into the design of materials with specific structural and functional properties. This research is instrumental for the development of advanced materials and the exploration of their applications (Dey et al., 2015).

properties

IUPAC Name

N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-1-(4-fluorophenyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN2O4S2/c1-2-27(24,25)21-11-3-4-15-7-10-17(12-18(15)21)20-26(22,23)13-14-5-8-16(19)9-6-14/h5-10,12,20H,2-4,11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVULMMFYTVYZMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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